molecular formula C17H21Cl2NO4 B1302916 (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959578-28-0

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1302916
CAS RN: 959578-28-0
M. Wt: 374.3 g/mol
InChI Key: WSEOQKALYMEIPL-QGZVFWFLSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a compound that is likely to be a derivative of pyrrolidine-based carboxylic acids. While the specific compound is not directly discussed in the provided papers, related compounds with tert-butoxycarbonyl (Boc) protection and pyrrolidine structures are mentioned. These compounds are of interest due to their potential applications in pharmaceutical chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the potential for racemization. Paper discusses a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method also includes in situ hydrolysis of tert-butyl esters, which could be relevant for synthesizing the tert-butoxycarbonyl-protected pyrrolidine compounds. The continuous flow method is advantageous for its efficiency and the potential to scale up the process for industrial applications.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity and chemical reactivity. Paper describes the crystal and molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, where the pyrrolidine ring adopts an envelope conformation. The dihedral angles between the functional groups are also reported, which can influence the overall shape and reactivity of the molecule. These structural details are essential for understanding how such compounds might interact with biological targets or participate in chemical reactions.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary depending on the substituents and the presence of protective groups like the Boc group. Paper explores the cycloadditions of various 1,3-dipoles to a tert-butoxycarbonyl-protected pyrrolidinone derivative. The study found that the reactions could proceed with different diastereoselectivities and that the presence of a base could lead to racemization. These findings are relevant for the synthesis and manipulation of pyrrolidine derivatives, including the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can create hydrophobic channels in the crystal structure, as mentioned in paper . This can affect the solubility and crystallization behavior of the compound. Additionally, the conformational analysis in paper suggests that the molecule's conformation in the crystal state is substantially influenced by hydrogen bonding, which can also impact the compound's physical properties and its interactions with other molecules.

Scientific Research Applications

Biologically Active Plant Compounds

Research on natural carboxylic acids, such as those derived from plants, has shown significant biological activity. These compounds exhibit antioxidant, antimicrobial, and cytotoxic activities, which are influenced by their structural differences. For instance, rosmarinic acid has been identified as having the highest antioxidant activity among studied carboxylic acids. The antimicrobial and anti-cancer properties vary depending on the structure and the presence of hydroxyl groups, which impact their biological activity (Godlewska-Żyłkiewicz et al., 2020).

Natural Neo Acids and Their Derivatives

More than 260 naturally occurring neo fatty acids, neo alkanes, and their analogs have been identified across various organisms, demonstrating diverse biological activities. Some of these natural metabolites and synthetic compounds containing tertiary butyl groups show promising applications as antioxidants, anticancer, antimicrobial, and antibacterial agents, underlining the potential of tert-butyl groups in enhancing biological activity (Dembitsky, 2006).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, including its derivatives, plays a significant role in medicinal chemistry, contributing to the stereochemistry and three-dimensional coverage of bioactive molecules. Various synthetic strategies have been developed for the construction and functionalization of pyrrolidine rings, leading to compounds with diverse biological profiles. This highlights the versatility of pyrrolidine and related structures in designing new therapeutics (Li Petri et al., 2021).

Applications of tert-Butanesulfinamide in Synthesis

tert-Butanesulfinamide has been extensively used as a chiral auxiliary in the asymmetric synthesis of amines and N-heterocycles. Its application in the synthesis of structurally diverse piperidines, pyrrolidines, and azetidines exemplifies its significance in constructing bioactive compounds. This review underscores the utility of tert-butanesulfinamide in developing new therapeutic agents, showcasing its role in the stereoselective synthesis of N-heterocycles (Philip et al., 2020).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

(2R)-2-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEOQKALYMEIPL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375973
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959578-28-0
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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